Physicochemical properties and molecular weight of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline
Physicochemical properties and molecular weight of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline
An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and proposed synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical calculations, data from analogous structures, and established chemical principles to offer a robust profile of this novel compound. The guide includes detailed methodologies for property determination, a plausible synthetic route, and expected analytical characteristics, underpinned by a commitment to scientific integrity and practical application.
Introduction
N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline is a complex organic molecule incorporating three key structural motifs: a 2,3-dimethylaniline core, a methoxyphenoxy group, and a propyl linker. The aniline moiety is a common scaffold in medicinal chemistry, often associated with a range of biological activities. The methoxyphenoxy group can influence the compound's lipophilicity and potential for hydrogen bonding, which are critical parameters for pharmacokinetic and pharmacodynamic profiles. The dimethyl substitution on the aniline ring can modulate the basicity of the nitrogen atom and introduce steric hindrance, potentially affecting receptor binding and metabolic stability.
Given the absence of extensive empirical data in the public domain for this specific molecule, this guide employs a combination of computational chemistry, analysis of structurally related compounds, and established theoretical frameworks to predict its key physicochemical properties. This approach provides a valuable starting point for researchers embarking on the synthesis, characterization, and evaluation of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline.
Molecular Structure and Weight
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and weight.
Chemical Structure:
Caption: Chemical structure of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline.
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Molecular Formula: C₁₈H₂₃NO₂
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Molecular Weight: 285.39 g/mol
The molecular weight is calculated based on the atomic weights of the constituent elements: (18 × 12.011) + (23 × 1.008) + (1 × 14.007) + (2 × 15.999).
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a compound are paramount in determining its behavior in both biological and chemical systems. The following table summarizes the predicted properties for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline, with comparative data for the parent compound, 2,3-dimethylaniline, to provide context.
| Property | Predicted Value for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline | Experimental Value for 2,3-Dimethylaniline | Rationale for Prediction |
| Physical State | Viscous liquid or low-melting solid | Liquid | The significant increase in molecular weight and potential for intermolecular interactions suggest a higher viscosity and potential for solidification compared to the parent aniline. |
| Boiling Point | > 300 °C (at atmospheric pressure) | 221-222 °C | The addition of the bulky and high-molecular-weight methoxyphenoxypropyl group will substantially increase the boiling point. A structurally similar compound, N-(β-hydroxypropyl)-2,3-dimethylaniline, has a boiling point of 153-155 °C at 1 mm Hg.[1] |
| Solubility in Water | Low to negligible | 5.6 g/L at 20 °C | The large, nonpolar aromatic and alkyl portions of the molecule are expected to dominate, leading to poor aqueous solubility. |
| Solubility in Organic Solvents | High (e.g., in ethanol, acetone, ethyl acetate) | Soluble in many organic solvents | The molecule's organic character suggests good solubility in common nonpolar and polar aprotic solvents. |
| pKa (of the conjugate acid) | 4.0 - 5.0 | 4.70 | The basicity of the aniline nitrogen is expected to be similar to that of 2,3-dimethylaniline. The electron-donating methyl groups increase basicity compared to aniline, while the bulky substituent may have a minor electronic and steric effect. |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 (Calculated) | 2.25 | The addition of the lipophilic methoxyphenoxypropyl group will significantly increase the LogP value, indicating a greater preference for nonpolar environments. |
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline is the nucleophilic ring-opening of a suitable epoxide by 2,3-dimethylaniline. This well-established reaction class in organic chemistry offers high regioselectivity and good yields.
Reaction Scheme:
Caption: Proposed synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline.
Step-by-Step Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (1.0 equivalent).
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Reagent Addition: Add 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0-1.2 equivalents) to the flask. The reaction can be performed neat or in a high-boiling polar aprotic solvent such as DMF or DMSO to ensure homogeneity.
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Catalysis (Optional): For enhanced reaction rates, a Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃) can be added in catalytic amounts (1-5 mol%).
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Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining catalyst and unreacted aniline.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
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Epoxide Ring-Opening: This is a classic and reliable method for forming β-amino alcohols. The aniline nitrogen acts as the nucleophile.
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Regioselectivity: The nucleophilic attack of the aniline is expected to occur at the less sterically hindered carbon of the epoxide (the terminal CH₂ group), leading to the desired 2-hydroxypropyl linkage.
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Catalyst: While the reaction can proceed thermally, a Lewis acid catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack and allowing for milder reaction conditions.
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Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential side products.
Expected Analytical Characterization
The identity and purity of the synthesized N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline would be confirmed using a suite of standard analytical techniques.
¹H NMR Spectroscopy:
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Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm corresponding to the protons on the 2,3-dimethylaniline and methoxyphenoxy rings.
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Aliphatic Protons: A complex set of signals between 2.5 and 4.5 ppm corresponding to the -CH₂-CH- propyl linker and the methoxy group protons.
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Methyl Protons: Two singlets around 2.1-2.3 ppm for the two methyl groups on the aniline ring and a singlet around 3.8 ppm for the methoxy group.
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Amine and Hydroxyl Protons: A broad singlet for the N-H proton and a signal for the O-H proton, both of which would be exchangeable with D₂O.
¹³C NMR Spectroscopy:
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Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm).
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Aliphatic Carbons: Signals corresponding to the propyl linker carbons and the methoxy carbon in the range of 40-80 ppm.
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Methyl Carbons: Signals for the two aromatic methyl carbons and the methoxy carbon in the upfield region (15-25 ppm and around 55 ppm, respectively).
Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ether): A strong band around 1240 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion Peak: An [M]⁺ or [M+H]⁺ peak corresponding to the calculated molecular weight (285.39).
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Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the propyl linker and loss of the methoxyphenoxy or dimethylaniline moieties.
Safety and Handling
As with any chemical compound, proper safety precautions are essential.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood.
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Toxicity: While specific toxicity data is unavailable, aromatic amines should be handled with care as they can be toxic and may be absorbed through the skin.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties and molecular characteristics of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. By leveraging established chemical principles and data from analogous compounds, we have constructed a foundational understanding of this molecule. The proposed synthetic route offers a practical starting point for its preparation, and the expected analytical data provides a benchmark for its characterization. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis, enabling further exploration of this and related compounds.
References
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PrepChem. Synthesis of N-(β-hydroxypropyl)-2,3-dimethylaniline. [Link]
